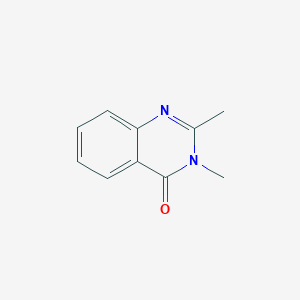

![molecular formula C9H5NS B190170 Benzo[b]thiophene-4-carbonitrile CAS No. 17347-34-1](/img/structure/B190170.png)

Benzo[b]thiophene-4-carbonitrile

Overview

Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is a constituent of petroleum-related deposits such as lignite tar . Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and anti-inflammatory activities .

Synthesis Analysis

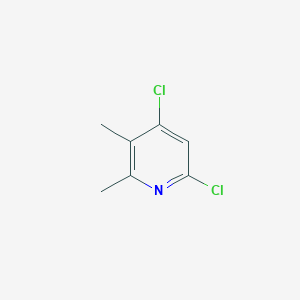

The synthesis of benzo[b]thiophene derivatives has attracted intensive research. Numerous mild and efficient approaches for the synthesis of benzo[b]thiophenes have been developed over the years . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives was successfully determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis

Benzo[b]thiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .Scientific Research Applications

1. Synthesis of Novel Derivatives and Heterocyclic Compounds

A study by Sauter and Stanetty (1975) demonstrated the preparation of N-substituted 2-aminoacylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitriles from 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-carbonitrile. This led to derivatives of new heterocyclic ring systems, showcasing the compound's potential in creating diverse chemical structures (Sauter & Stanetty, 1975).

2. Antibacterial Applications

Khan et al. (2013) synthesized a series of Schiff bases from thiophene-3-carbonitrile, showing significant antibacterial activities. This indicates the compound's potential in developing new antibacterial agents (Khan et al., 2013).

3. Pharmaceutical Applications

Amr et al. (2010) synthesized novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and benzo[b]thiophene-3-carbonitrile. These compounds displayed significant antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the compound's potential in pharmaceutical applications (Amr et al., 2010).

4. Application in Organic Photoelectric Materials

Duc (2020) noted that benzo[b]thiophenes, including derivatives, have been used in medicinal chemistry and other fields such as organic photoelectric materials, indicating its potential in technological applications (Duc, 2020).

5. Potential in Anticancer Research

Gediya et al. (2021) discovered that tetrahydro benzo[b]thiophene-3-carbonitrile-based benzamides acted as histone deacetylase inhibitors, showing significant antiproliferative activity against human cancer cell lines. This research opens pathways for cancer treatment using benzo[b]thiophene-4-carbonitrile derivatives (Gediya et al., 2021).

Safety and Hazards

Future Directions

Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and anti-inflammatory activities . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of benzo[b]thiophene-4-carbonitrile could be in the field of medicinal chemistry and drug development.

Mechanism of Action

Target of Action

Benzo[b]thiophene-4-carbonitrile is a derivative of the thiophene compound . Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

It’s worth noting that thiophene derivatives have been known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives have been known to interact with various biochemical pathways due to their diverse pharmacological properties .

Result of Action

Thiophene derivatives have been known to exhibit various pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

Properties

IUPAC Name |

1-benzothiophene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQENDUJNYUIWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CSC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618375 | |

| Record name | 1-Benzothiophene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17347-34-1 | |

| Record name | Benzo[b]thiophene-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17347-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzothiophene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)

![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)

![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)